![molecular formula C12H17N5O2 B2742560 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1171932-13-0](/img/structure/B2742560.png)
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
- 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives have been investigated as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications for diseases like cancer and inflammation .
- Researchers have explored 1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is involved in cell death pathways and inflammatory responses, making it a potential target for treating inflammatory diseases and neurodegenerative conditions .
- The compound’s unique structure may contribute to antiviral activity. Investigations into its effects on viral replication and entry mechanisms could lead to novel antiviral therapies .
- Some studies suggest that 1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives exhibit neuroprotective effects. Researchers have explored their potential in mitigating neuronal damage and promoting cell survival in neurodegenerative disorders .
- Given the role of kinases and RIPK1 in inflammation, these derivatives may act as anti-inflammatory agents. Understanding their impact on inflammatory pathways could provide insights for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Computational studies and molecular modeling have utilized 1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives as scaffolds for drug design. Researchers explore modifications to enhance potency, selectivity, and pharmacokinetic properties .
Kinase Inhibitors
RIPK1 Inhibition
Antiviral Properties
Neuroprotection
Anti-inflammatory Agents
Drug Design and Optimization
作用機序
Target of Action
Similar compounds have been found to interact with receptor-interacting serine/threonine-protein kinase 1 (ripk1), a key regulator in the necroptotic cell death pathway . RIPK1 is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
It’s known that ripk1 inhibitors generally work by blocking the kinase activity of ripk1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The compound likely affects the necroptotic cell death pathway, given its potential interaction with RIPK1 . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes.
Pharmacokinetics
One of the derivatives of this compound, referred to as 13c, has shown acceptable pharmacokinetic characteristics with an oral bioavailability of 5955% .
Result of Action
The compound’s action results in the inhibition of necroptosis, a form of cell death . By inhibiting RIPK1, the compound can potentially prevent the initiation of necroptosis, thereby exerting a protective effect against inflammatory diseases .
特性
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7-8-5-14-17(12(2,3)4)10(8)11(19)16(15-7)6-9(13)18/h5H,6H2,1-4H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMFPFQRKFISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。